molecular formula C6H11N3O2 B055707 2-(2-Oxopyrrolidin-1-yl)acetohydrazide CAS No. 59776-89-5

2-(2-Oxopyrrolidin-1-yl)acetohydrazide

Cat. No. B055707
CAS RN: 59776-89-5
M. Wt: 157.17 g/mol
InChI Key: JCCPDFVXLPOKHI-UHFFFAOYSA-N
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Description

"2-(2-Oxopyrrolidin-1-yl)acetohydrazide" is a chemical compound with potential applications in various fields of research, excluding its use in pharmacology. Its relevance spans from synthetic chemistry to materials science due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazides involves the condensation of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine. This process yields new [N′-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides upon reaction with aromatic aldehydes, acetone, and acetophenone (Gorodnicheva et al., 2020).

Molecular Structure Analysis

The crystal structure analysis of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate reveals that the oxopyrrolidin-3-yl ring adopts an envelope conformation, highlighting the compound's structural features at the molecular level. This study provides insight into the conformational preferences and interactions that influence the overall structure (Caracelli et al., 2015).

Chemical Reactions and Properties

2-(2-Oxopyrrolidin-1-yl)acetohydrazide participates in various chemical reactions, leading to the formation of novel derivatives with diverse properties. For example, its reaction with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and methyl chloroacetate, followed by hydrazinolysis, showcases its reactivity and the potential to generate compounds with significant biological activity (Pivazyan et al., 2019).

Scientific Research Applications

Synthesis and Structural Studies

2-(2-Oxopyrrolidin-1-yl)acetohydrazide and its derivatives have been synthesized for structural and reaction studies. For instance, derivatives synthesized by condensation with hydrazine hydrate and phenylhydrazine were further reacted with aromatic aldehydes, acetone, and acetophenone to study their structures and reactions with carbonyl compounds (Gorodnicheva et al., 2020). Another study utilized ultrasonication at room temperature to synthesize novel pyridine-based hydrazone derivatives, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing their supramolecular architectures (Khalid et al., 2021).

Corrosion Inhibition

Research has been conducted on the use of hydrazide derivatives as corrosion inhibitors for metals. A study found that a new derivative acted as an effective corrosion inhibitor for mild steel in acid solutions, demonstrating the potential of such compounds in industrial applications (Abdallah et al., 2016).

Biological Activity

Several studies have explored the biological activities of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide derivatives. This includes the synthesis and biological screening for plant growth stimulating effects (Pivazyan et al., 2019), and the evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β-amyloid protein for potential anti-Alzheimer's applications (Mohamed et al., 2018).

Material Chemistry

The compound has been involved in the synthesis of new complexes using Pyridine Acetohydrazone Derivatives, indicating its utility in material chemistry and coordination compounds synthesis (Al-Kilany & Al-Khuder, 2017).

Quantum Chemical Insights

Quantum chemical insights have been obtained for derivatives of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, exploring their optimized geometry, nonlinear optical properties, and more, showcasing the importance of such compounds in theoretical and computational chemistry (Bouklah et al., 2012).

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCPDFVXLPOKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208512
Record name Piracetam hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopyrrolidin-1-yl)acetohydrazide

CAS RN

59776-89-5
Record name Piracetam hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piracetam hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxopyrrolidin-1-yl)acetohydrazide
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Synthesis routes and methods

Procedure details

To a solution of methyl 2-(2-oxopyrrolidinyl)acetate (0.884 mL, 6.36 mmol) in 1 mL of anhydrous ethanol was added anhydrous hydrazine (0.308 mL, 6.36 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure and the product was isolated as a solid in a quantitative yield and was used without further purification: 1H NMR (CDCl3) δ 8.17 (br s, 1H), 3.94 (s, 2H), 3.55 (t, 2H), 2.43 (t, 2H), 2.10 (quintet, 2H); ES-MS (m/z) 158 [M+H]+.
Quantity
0.884 mL
Type
reactant
Reaction Step One
Quantity
0.308 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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